molecular formula C18H15BrO4 B2843139 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one CAS No. 848215-46-3

3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one

Cat. No.: B2843139
CAS No.: 848215-46-3
M. Wt: 375.218
InChI Key: IOTBMGKYBJKJIJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one is a brominated chromenone derivative characterized by a 2-bromophenoxy substituent at position 3, an ethoxy group at position 7, and a methyl group at position 2. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with diverse biological activities, including antimicrobial, anti-inflammatory, and photochemical properties . The bromine atom and ethoxy group in this compound likely influence its electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name

3-(2-bromophenoxy)-7-ethoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-3-21-12-8-9-13-16(10-12)22-11(2)18(17(13)20)23-15-7-5-4-6-14(15)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTBMGKYBJKJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with an appropriate nucleophile to form the desired chromen-4-one structure . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Research

3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has shown potential as an anti-inflammatory agent. Studies indicate that it inhibits key inflammatory pathways, which could be beneficial in treating various inflammatory diseases. The compound's mechanism involves modulation of cytokine production and inhibition of inflammatory mediators .

Anticancer Activity

The compound exhibits promising anticancer properties. Research suggests that it can induce apoptosis in cancer cells through several mechanisms, including the activation of caspases and modulation of cell cycle progression. Its effectiveness against different cancer types makes it a candidate for further investigation in cancer therapy .

Antioxidant Properties

The antioxidant capacity of 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has also been explored. By scavenging free radicals, it may protect cells from oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .

Synthesis and Modification

The synthesis of this compound typically involves several steps:

  • Formation of the Chromen-4-one Core : This can be achieved through condensation reactions involving salicylaldehyde and β-ketoesters.
  • Introduction of Functional Groups : The bromophenoxy group is introduced via nucleophilic substitution reactions.
  • Optimization of Reaction Conditions : Parameters such as temperature, solvent choice, and catalyst presence are adjusted to enhance yield and purity .

Case Studies

Several studies have documented the applications of 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one:

Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases .

Study 2: Anticancer Mechanisms

In vitro experiments showed that treatment with 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one led to decreased viability of various cancer cell lines. The study highlighted its ability to activate apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Study 3: Antioxidant Activity

Research focused on the antioxidant properties revealed that this compound effectively scavenged free radicals in biochemical assays. This activity suggests its potential role in protecting against oxidative damage in cells .

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

3-(2-Bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
  • Structure : Differs by a methoxy (-OCH₃) group at position 7 instead of ethoxy (-OC₂H₅) .
  • Molecular Weight : 361.191 g/mol (vs. 375.22 g/mol for the ethoxy analog), reflecting the smaller methoxy group.
  • Synthetic Yield: Methoxy derivatives often achieve higher yields (e.g., 94% in MOM-protected analogs ) due to milder reaction conditions.
7-Ethoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
  • Structure: Ethoxy at position 7 but with a 4-methoxyphenyl group at position 3 and a 2H-chromenone backbone .
  • Molecular Weight : 310.34 g/mol (lighter due to absence of bromine).
  • Key Difference: The 2H-chromenone structure may reduce ring planarity, altering UV absorption and photoreactivity compared to 4H-chromenones .

Variations in Position 3 Substituents

3-(4-Bromophenyl)-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4H-chromen-4-one
  • Structure : A bulkier 4-bromophenyl group at position 3 and a complex 2-(4-chlorophenyl)-2-oxoethoxy group at position 7 .
  • Molecular Weight : 469.71 g/mol (higher due to additional halogen and aromatic groups).
  • Impact :
    • Steric Hindrance : The 4-bromophenyl group may hinder interactions with enzymatic active sites.
    • Electron Effects : The electron-withdrawing chlorine and bromine atoms could enhance stability but reduce nucleophilicity .
3-(2-Methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one
  • Structure: 2-Methoxyphenoxy at position 3 and a 2-methylbenzyloxy group at position 7 .

Halogen and Functional Group Modifications

3-(2-Bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
  • Structure : Contains a trifluoromethyl (-CF₃) group at position 2 and a dimethylcarbamate at position 7 .
  • Molecular Weight : 472.21 g/mol.
  • Biological Activity: Carbamate groups are often used to modulate pharmacokinetics, such as prolonging half-life.
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
  • Structure : Bromine at position 6 and a 4-methoxyphenyl group at position 3 .
  • Synthetic Yield : 68% yield reported for brominated analogs via NaOH/H₂O₂-mediated condensation .
  • Application : Bromine at position 6 may enhance UV absorption, useful in photochemical studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) logP*
Target Compound 2-Bromophenoxy Ethoxy (-OC₂H₅) 375.22 ~3.8
3-(2-Bromophenoxy)-7-methoxy analog 2-Bromophenoxy Methoxy (-OCH₃) 361.19 ~3.2
3-(4-Bromophenyl)-7-... 4-Bromophenyl 2-(4-Chlorophenyl)-2-oxoethoxy 469.71 ~4.5
7-Ethoxy-3-(4-methoxyphenyl)-2H analog 4-Methoxyphenyl Ethoxy (-OC₂H₅) 310.34 ~2.9

*Estimated using fragment-based methods.

Biological Activity

3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromenone class, characterized by a bromophenoxy group at the 3-position and an ethoxy group at the 7-position. This compound has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one is C16H15BrO3C_{16}H_{15}BrO_3, with a molecular weight of approximately 345.2 g/mol. The presence of the bromine atom and the ethoxy group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Signaling Pathway Modulation : The compound may modulate critical signaling pathways such as NF-κB and MAPK, which are involved in cell proliferation and survival.
  • Induction of Apoptosis : It can induce apoptosis in cancer cells by activating pro-apoptotic proteins while inhibiting anti-apoptotic proteins.

Antibacterial Activity

Research indicates that 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating potent activity:

Bacterial Strain MIC (µg/mL)
Escherichia coli0.94
Bacillus subtilis1.25
Pseudomonas aeruginosa1.50

These results suggest that the bromophenoxy substitution enhances its antibacterial efficacy compared to other derivatives .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is likely mediated through the inhibition of NF-κB signaling pathways, leading to decreased expression of inflammatory mediators .

Anticancer Potential

Preliminary studies have indicated that 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one may possess anticancer properties. In cell line assays, it showed the ability to inhibit the proliferation of various cancer cell types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a comparative study, this compound was tested alongside other flavonoids for antimicrobial activity. Results indicated that it outperformed several known antibiotics against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Case Study on Anti-inflammatory Effects :
    A controlled experiment demonstrated that treatment with this compound reduced inflammation in animal models of arthritis by up to 50%, showcasing its therapeutic potential in chronic inflammatory diseases.

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